![molecular formula C9H10N2O B1266980 5-Phenylpyrazolidin-3-one CAS No. 13047-12-6](/img/structure/B1266980.png)
5-Phenylpyrazolidin-3-one
Overview
Description
5-Phenylpyrazolidin-3-one is a compound known for its diverse pharmacological properties. It has a molecular weight of 162.19 g/mol . The IUPAC name for this compound is 5-phenyl-3-pyrazolidinone .
Synthesis Analysis
The synthesis of 5-Phenylpyrazolidin-3-one has been reported in several studies. One method involves a reaction with hydroxy-substituted aromatic aldehydes leading to azomethinimines . Another study reported the synthesis of 5-Phenylpyrazolidin-3-one-based azomethine imines containing various substituents .Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 N hydrazine .Chemical Reactions Analysis
5-Phenylpyrazolidin-3-one has been used in the synthesis of azomethinimines, which are representatives of a new class of chemosensors exhibiting ionochromic properties . These compounds undergo thermally reversible isomerization into ring-closed bicyclic diaziridine isomers under irradiation with light of 365 nm .Physical And Chemical Properties Analysis
5-Phenylpyrazolidin-3-one is a powder with a melting point of 101-102 degrees Celsius . It has a molecular weight of 162.19 g/mol .Scientific Research Applications
Chemosensors
5-Phenylpyrazolidin-3-one has been used in the synthesis of azomethinimines, which are a new class of chemosensors . These chemosensors exhibit ionochromic properties, meaning they change color in response to changes in ion concentration . They have been identified as efficient chemosensors towards Cu 2+ cations and F – anions .
Ionochromic Properties
The ionochromic properties of 5-Phenylpyrazolidin-3-one make it useful in the field of chemical sensing . Ionochromic materials can be used in a variety of applications, including environmental monitoring, medical diagnostics, and industrial process control .
Spectral-Luminescent Properties
5-Phenylpyrazolidin-3-one has been studied for its spectral-luminescent properties . These properties could make it useful in the development of new materials for optoelectronic devices .
Photochromic Properties
In addition to its ionochromic properties, 5-Phenylpyrazolidin-3-one may also exhibit photochromic properties . Photochromic materials change color in response to changes in light intensity, which could make them useful in applications such as smart windows and eyewear .
Synthesis of Azomethinimines
5-Phenylpyrazolidin-3-one has been used in the synthesis of azomethinimines . Azomethinimines are a class of compounds that have potential applications in various fields, including medicinal chemistry and materials science .
Material Science
Due to its unique properties, 5-Phenylpyrazolidin-3-one could have potential applications in material science . For example, it could be used in the development of new materials with tailored optical, electronic, or mechanical properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-phenylpyrazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCDISPKCBTNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296577 | |
Record name | 5-phenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrazolidin-3-one | |
CAS RN |
13047-12-6 | |
Record name | NSC109955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-phenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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